molecular formula C18H24N4O2S B2546725 N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1286702-65-5

N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2546725
CAS No.: 1286702-65-5
M. Wt: 360.48
InChI Key: SFQUEBVWBZJLEP-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that includes a cycloheptyl group, a methoxyphenyl group, and a thiadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ringThe final step involves the acylation of the thiadiazole derivative with cycloheptyl acetic acid under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include phenolic derivatives, dihydrothiadiazole derivatives, and various substituted analogs depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the thiadiazole ring.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent, leveraging the biological activity of the thiadiazole moiety.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzyme activity or modulating receptor function. Further studies are needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-[(3-methoxyphenyl)amino]acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cyclohexyl-2-[(3-methoxyphenyl)amino]acetamide: Another analog with a different substitution pattern on the thiadiazole ring.

Uniqueness

N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the cycloheptyl group, which can influence its biological activity and physical properties.

Properties

IUPAC Name

N-cycloheptyl-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-24-15-10-6-9-14(11-15)20-18-22-21-17(25-18)12-16(23)19-13-7-4-2-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQUEBVWBZJLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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